molecular formula C16H26N2O2 B6098648 4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine

4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine

Cat. No.: B6098648
M. Wt: 278.39 g/mol
InChI Key: USKJTDKLKWETDZ-UHFFFAOYSA-N
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Description

4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Intermediate: Starting with a suitable piperidine precursor, the 5-ethylfuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

    Morpholine Ring Introduction: The intermediate is then reacted with morpholine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperidine and morpholine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Reduced forms of the original compound with modified functional groups.

    Substitution Products: Compounds with new substituents on the piperidine or morpholine rings.

Scientific Research Applications

4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-[1-[(5-Methylfuran-2-yl)methyl]piperidin-3-yl]morpholine: Similar structure with a methyl group instead of an ethyl group.

    4-[1-[(5-Propylfuran-2-yl)methyl]piperidin-3-yl]morpholine: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine is unique due to the presence of the ethyl group on the furan ring, which can influence its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-[1-[(5-ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-15-5-6-16(20-15)13-17-7-3-4-14(12-17)18-8-10-19-11-9-18/h5-6,14H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKJTDKLKWETDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCCC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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